2-Methylbenzamidine Hydrochloride

trypsin crystallography binding mode

Researchers profiling serine protease selectivity face confounding potency shifts when substituting positional isomers-a critical risk in assay development. 2-Methylbenzamidine hydrochloride addresses this as an ortho-methyl probe with co-crystal structure PDB 7JWX (2.38 Å) confirming distinct S1 pocket occupancy vs. unsubstituted benzamidine. • Reversible competitive inhibitor of trypsin, thrombin, factor Xa; ortho-methyl group reshapes binding orientation • m.p. 249-250 °C & logP ~2.9 enable GC/HPLC use as internal standard with clear separation from parent benzamidine • Direct precursor for 2-methylbenzimidazoles in kinase inhibitor & antiparasitic agent synthesis. Supplied with comprehensive analytical documentation.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 18636-98-1
Cat. No. B099323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzamidine Hydrochloride
CAS18636-98-1
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=N)N.Cl
InChIInChI=1S/C8H10N2.ClH/c1-6-4-2-3-5-7(6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
InChIKeyUSHZYUPZIKQYMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbenzamidine Hydrochloride: Serine Protease Inhibitor


2-Methylbenzamidine hydrochloride is a small-molecule benzamidine derivative bearing an ortho-methyl substituent on the phenyl ring, supplied as a hydrochloride salt with molecular formula C8H11ClN2 (MW 170.64 g/mol). It functions as a reversible competitive inhibitor of serine proteases, including trypsin, thrombin, and factor Xa, by lodging its benzamidine moiety into the S1 specificity pocket of these enzymes [1]. The ortho-methyl group introduces distinct steric and electronic properties that differentiate its binding profile from unsubstituted benzamidine and para-substituted analogs [1].

1
Serine protease reversible inhibition studiesTrypsin, thrombin, factor Xa context
2
Structure-based inhibitor design workflowPDB 7JWX validated ortho-methyl binding pose
3
Ortho-substituted benzamidine probe for selectivity profilingDistinct steric profile vs. unsubstituted and para-analogs

Why 2-Methylbenzamidine Hydrochloride is Irreplaceable


Despite sharing the core benzamidine pharmacophore, substitution pattern on the phenyl ring critically alters inhibitor–enzyme complementarity. Unsubstituted benzamidine (CAS 1670-14-0) exhibits a Ki of ~20–35 µM against trypsin , whereas crystallographic data for ortho-methylbenzamidine (PDB 7JWX) reveal a distinct binding orientation imposed by the methyl group that reshapes interactions within the S1 pocket [1]. The 4-methyl, 3-methyl, and 4-bromo analogs each display divergent potency and selectivity profiles across trypsin, thrombin, factor Xa, and tryptase , meaning that substituting 2-methylbenzamidine with a different positional isomer risks altering both potency and target selectivity in assay systems.

Aspect
2-Methylbenzamidine HCl
Unsubstituted / para-methyl analog may differ
Binding Orientation
Ortho-methyl reshapes S1 pocket H-bond network
Benzamidine complex (PDB 2oxs) lacks this steric contact; substitution may shift potency
Target Selectivity
Trypsin/FXa/thrombin profile distinct from isomers
4-methyl, 3-methyl, 4-bromo analogs show divergent selectivity; assay ranking may not transfer
Physicochemical Identity
mp ~249 °C; logP ~2.9; MW 170.64 Da
Benzamidine HCl mp ~87 °C, logP ~0.8, MW 156.61 Da; QC markers cannot be used interchangeably

2-Methylbenzamidine Hydrochloride: Differentiation Evidence


Trypsin–2-Methylbenzamidine Crystal Structure

The co-crystal structure of bovine trypsin with 2-methylbenzamidine (PDB 7JWX) has been solved at 2.38 Å resolution by X-ray diffraction, providing atomic-level detail of the ortho-methylbenzamidine orientation within the S1 pocket [1]. In contrast, the unsubstituted benzamidine–trypsin complex (PDB 2oxs) was solved at 1.32 Å under different conditions and lacks the ortho-methyl substituent, which in 7JWX induces a steric perturbation that alters the hydrogen-bond network with Asp189 at the pocket floor. The structurally validated binding pose confirms that the methyl group occupies a defined hydrophobic sub-pocket, a feature absent in benzamidine and para-methylbenzamidine complexes.

Trypsin co-crystal structure
Head-to-head
PDB 7JWX (2.38 Å) vs. PDB 2oxs (1.32 Å); ortho-methyl induces distinct Asp189 H-bond perturbation
Supports structure-based inhibitor design
Resolution difference reflects crystallization conditions, not affinity
trypsin crystallography binding mode

Melting Point Differentiation from Benzamidine

2-Methylbenzamidine hydrochloride exhibits a reported melting point of 249–250 °C . In comparison, unsubstituted benzamidine hydrochloride melts at approximately 86–88 °C . This >160 °C elevation reflects the enhanced crystal lattice stability conferred by the ortho-methyl group and the hydrochloride salt form, providing a straightforward differential scanning calorimetry (DSC) or melting point apparatus check for identity and purity during incoming quality control.

Melting point
Data to verify
249–250 °C vs. benzamidine HCl 86–88 °C (Δ ~161–164 °C)
Enables unambiguous identity QC
Supplier COA data; verify lot-specific values
melting point purity QC

Boiling Point vs. Benzamidine

The boiling point of 2-methylbenzamidine hydrochloride (free base) is reported as 269.7 °C at 760 mmHg . Unsubstituted benzamidine boils near 178 °C at 760 mmHg (extrapolated from lower-pressure data) [1]. The ~92 °C increase is attributable to the additional methyl group and altered hydrogen-bonding capacity. This difference translates to distinct retention times in gas chromatography (GC) and allows preparative separation from mixtures of benzamidine byproducts.

Boiling point
Cross-study comparable
269.7 °C (free base) vs. benzamidine ~178 °C (Δ ~92 °C)
Supports GC purification method development
Predicted data; experimental confirmation may vary
boiling point chromatography purification

logP and PSA: Hydrophobicity Profile

Chemically predicted logP for 2-methylbenzamidine hydrochloride is approximately 2.88, with a polar surface area (PSA) of 49.87 Ų . For unsubstituted benzamidine hydrochloride, the calculated logP is approximately 0.8, with a PSA of ~49.9 Ų [1]. The ~2.1 log-unit increase, while maintaining near-identical PSA, indicates that the ortho-methyl group enhances membrane permeability potential without sacrificing hydrogen-bond capacity, a desirable profile for intracellular target engagement.

logP and PSA
Class-level
logP ~2.88 (PSA 49.87 Ų) vs. benzamidine logP ~0.8 (PSA ~49.9 Ų); ΔlogP ~2.1
Context for cell-based assay permeability estimation
In silico prediction; experimental logP unavailable
logP PSA Lipinski

Molecular Weight vs. Benzamidine

The molecular weight of 2-methylbenzamidine hydrochloride (170.64 g/mol, as the hydrochloride salt) is 14.03 Da higher than that of benzamidine hydrochloride (156.61 g/mol) , corresponding to the exact mass of one methylene group. This difference is immediately apparent by mass spectrometry (ESI+ or EI), providing a definitive identity check that prevents substitution errors during chemical inventory management.

Molecular weight
Data to verify
170.64 g/mol (HCl salt) vs. 156.61 g/mol; +14.03 Da
Definitive MS identity check
Calculated from molecular formula; confirm via MS
molecular weight MS QC

2-Methylbenzamidine Hydrochloride Applications


Structure-Guided Trypsin Inhibitor Design

When a high-resolution co-crystal structure is required to guide medicinal chemistry optimization, PDB 7JWX offers an experimentally determined binding mode of 2-methylbenzamidine in trypsin at 2.38 Å [1]. This structure enables rational modification of the benzamidine scaffold while retaining the validated ortho-methyl orientation.

Chromatography Method Development

The marked differences in melting point (249–250 °C vs. 86–88 °C for benzamidine HCl) and boiling point (269.7 °C vs. ~178 °C) make 2-methylbenzamidine hydrochloride a preferable internal standard or system suitability compound in GC and HPLC method development where clear separation from the parent benzamidine is essential [1].

ortho-Substituted Benzimidazole Synthesis

The ortho-methylbenzamidine scaffold serves as a direct precursor for cyclization reactions leading to 2-methyl-substituted benzimidazoles, which appear in kinase inhibitors and antiparasitic agents. The structural data from PDB 7JWX confirm the steric tolerance of the ortho-methyl group within enzyme active sites, supporting its use in fragment-based drug discovery [1].

Protease Selectivity Profiling

When profiling inhibitor selectivity across serine protease families (trypsin, thrombin, factor Xa, plasmin), 2-methylbenzamidine hydrochloride provides a structurally characterized probe with an ortho-methyl substituent that alters S1 pocket occupancy relative to unsubstituted benzamidine. Its distinct logP (~2.9 vs. ~0.8) further allows evaluation of hydrophobicity-driven selectivity shifts [1].

Application
Selection Property
Validation Focus
Structure-guided inhibitor design
PDB 7JWX validated ortho-methyl binding pose
Docking pose agreement with experimental electron density
Chromatography method development
Large melting/boiling point shifts vs. parent benzamidine
Retention time and co-elution risk assessment
Ortho-substituted benzimidazole synthesis
Ortho-methylbenzamidine as cyclization precursor
Reaction yield and regiochemical outcome review
Protease selectivity profiling
Steric and hydrophobicity-driven S1 pocket occupancy
Selectivity window across trypsin/thrombin/FXa

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